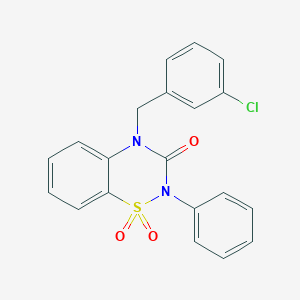

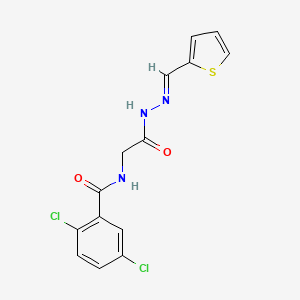

![molecular formula C8H7N3O2 B3010114 甲基吡唑并[1,5-a]嘧啶-5-羧酸酯 CAS No. 1453176-67-4](/img/structure/B3010114.png)

甲基吡唑并[1,5-a]嘧啶-5-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored in several studies. For instance, a regioselective synthesis approach was used to prepare methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate, which is closely related to the compound of interest . The synthesis involved starting from methyl 5-amino-1H-pyrazole-4-carboxylate and proceeding through a series of steps including treatment with POCl3 to give a reactive chloro derivative, which was then reacted with various reagents to yield substituted derivatives . Another study reported the synthesis of 5-methyl pyrazolo[1,5-a]pyrimidines by reacting α,β-unsaturated ketones with amino-pyrazoles in the presence of KOtBu in ethanol under reflux conditions .

Molecular Structure Analysis

The structure of pyrazolo[1,5-a]pyrimidine derivatives has been investigated, with particular attention to the position of methyl groups introduced during methylation reactions. Spectroscopic methods were used to assign

科学研究应用

合成和化学转化

甲基吡唑并[1,5-a]嘧啶-5-羧酸酯是一种用途广泛的化合物,用于各种化学合成。例如,它可用作区域选择性合成 1-和 4-取代 7-氧代吡唑并[1,5-a]嘧啶-3-羧酰胺的起始原料,展示了吡唑并[1,5-a]嘧啶衍生物中 N-烷基化的可调区域选择性 (Drev 等人,2014)。此外,吡唑并[1,5-a]嘧啶 (PP) 衍生物因其显着的光物理性质而著称,这导致了它们在材料科学和作为潜在抗肿瘤支架中的探索 (Arias-Gómez 等人,2021)。

抗菌和抗肿瘤潜力

吡唑并[1,5-a]嘧啶衍生物因其潜在的抗菌活性而受到研究,例如 RNA 聚合酶抑制剂,为新型抗菌剂提供了途径 (Abdallah & Elgemeie,2022)。它们在肿瘤学领域也显示出前景,各种衍生物被探索作为抗癌剂。这些化合物被用作类似药物候选物的构建模块,展示了广泛的药用特性,包括抗癌、中枢神经系统药物、抗感染、抗炎、CRF1 拮抗剂和放射诊断 (Cherukupalli 等人,2017)。

用于肿瘤成像的放射性示踪剂开发

在医学成像领域,吡唑并[1,5-a]嘧啶衍生物被用于开发用于肿瘤检测的放射性示踪剂,并采用正电子发射断层扫描 (PET)。例如,合成 18F 标记的吡唑并[1,5-a]嘧啶衍生物,用于在肿瘤成像中进行比较的生物学评估 (Xu 等人,2012)。

荧光探针和染料

这些化合物还因其荧光特性而被探索,有助于开发新的荧光探针。研究了吡唑并[1,5-a]嘧啶的取代模式及其荧光光谱特性,表明它们在创建长波长染料方面的潜在应用 (Wu 等人,2008)。此外,吡唑并[1,5-a]嘧啶衍生物用于合成具有显着溶剂变色特性和抗菌自由基清除活性的偶氮染料 (Şener 等人,2017)。

未来方向

The future directions for the research of “Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate” could involve further exploration of its potential applications in medicinal chemistry, given its beneficial properties as antimetabolites in purine biochemical reactions . Additionally, further studies could focus on improving the synthetic methodologies and understanding the mechanism of action .

作用机制

Target of Action

Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . PPs are known to interact with various targets, including membrane-bound pyrophosphatases (mPPases) , and they have been identified as strategic compounds for optical applications . mPPases are enzymes located in the cell membrane of bacteria and archaea .

Mode of Action

It’s known that pps have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Biochemical Pathways

The key mechanism involves mPPases . These enzymes are located in the cell membrane of bacteria and archaea, but can also be found in the protist acidocalcisome, and in the Golgi . The interaction of PPs with these enzymes could potentially affect various biochemical pathways.

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .

Result of Action

Pps have been reported to have antibacterial activity against mycobacterium tuberculosis, anti-parasitic activity including antileishmanial, antimalarial and antitrypanosomal, as well as antiviral activity against hiv .

Action Environment

The action environment of Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate is likely to be within the cell, given its interaction with mPPases . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other compounds, pH, temperature, and the specific characteristics of the target cells.

属性

IUPAC Name |

methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)6-3-5-11-7(10-6)2-4-9-11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZKDRQJWFMUNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=NN2C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

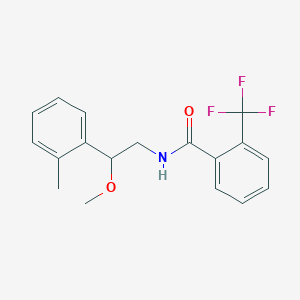

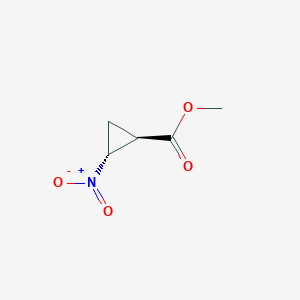

![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B3010035.png)

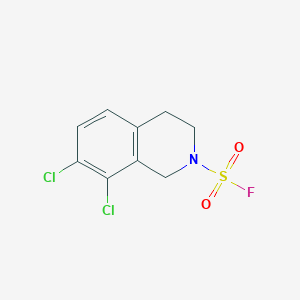

![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B3010036.png)

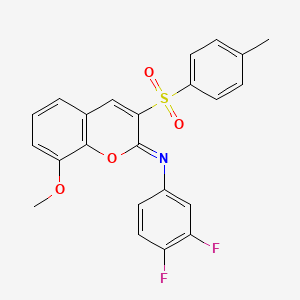

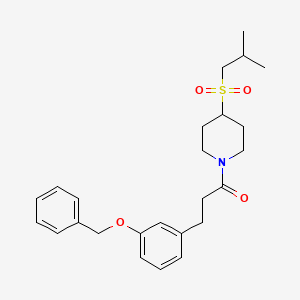

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea](/img/structure/B3010040.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3010043.png)

![Ethyl 4-[[2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3010045.png)

![5-Benzyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3010046.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010050.png)